molecular formula C17H14ClF2NO4 B2682534 Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate CAS No. 339030-58-9

Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate

Cat. No.: B2682534
CAS No.: 339030-58-9
M. Wt: 369.75
InChI Key: TWEXXDGGFZISLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate” is a chemical compound with the linear formula C18H18ClNO4 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C18H18ClNO4 . Its molecular weight is 347.801 .

Scientific Research Applications

Hemoglobin Modification

Randad et al. (1991) explored the design, synthesis, and testing of novel compounds, including derivatives similar to "Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate", for their ability to decrease the oxygen affinity of human hemoglobin A. These compounds were identified as potent allosteric effectors of hemoglobin, suggesting potential applications in clinical or biological areas requiring reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, and blood substitutes (Randad et al., 1991).

Polymer Science

Yang et al. (1996) reported on the synthesis and properties of aromatic polyamides derived from compounds including 2,6-bis(4-aminophenoxy)naphthalene and various aromatic dicarboxylic acids. The research highlighted the solubility and mechanical properties of the polymers, indicating their potential application in creating transparent, flexible, and tough films (Yang et al., 1996).

Analytical Chemistry

Shin and Donike (1996) developed a method for the stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines, using a chiral derivatizing agent. This research could be relevant for the development of analytical techniques for chiral compounds (Shin & Donike, 1996).

Corrosion Inhibition

Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their corrosion inhibition performances on mild steel in HCl medium. The study demonstrated the potential of these compounds, including structures similar to the query chemical, as effective corrosion inhibitors (Boughoues et al., 2020).

Environmental Science

Boye et al. (2003) studied the electrochemical degradation of 4-chloro-2-methylphenoxyacetic acid in aqueous medium by peroxi-coagulation and photoperoxi-coagulation. This research is indicative of the environmental applications of similar compounds in the degradation of herbicides, showcasing their utility in pollution mitigation (Boye et al., 2003).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

methyl 4-[[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2NO4/c1-10-9-12(18)5-8-14(10)25-17(19,20)16(23)21-13-6-3-11(4-7-13)15(22)24-2/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEXXDGGFZISLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)C(=O)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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